molecular formula C31H43NO7 B1231201 Anopterine CAS No. 38826-62-9

Anopterine

Cat. No.: B1231201
CAS No.: 38826-62-9
M. Wt: 541.7 g/mol
InChI Key: PISLVTVZMHAKFK-CXROCBCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anopterine is a fatty acid ester.

Scientific Research Applications

Structural and Chemical Properties of Anopterine

This compound, a major alkaloid from the leaf and bark of Anopterus macleayanus and bark of Anopterus glandulosus, possesses a unique ent-kaurenoid skeleton with a C20-C14 linkage. Studies have extensively examined its chemical reactions and the formation of various products through processes like acetylation and oxidation. Hydrolysis of this compound yields anopteryl alcohol and tiglic acid, highlighting its complex chemical nature (Hart et al., 1976).

This compound Derivatives and their Structures

Further research has identified derivatives like anopterimine, hydroxythis compound, and dihydroxythis compound, which share a similar carbon skeleton to this compound. These compounds have unique features like a C19-N azomethine system and additional hydroxy groups, which have potential implications for their biological activities and applications (Hart et al., 1976).

Advanced Spectroscopic Analysis

A comprehensive analysis using 2D-N.M.R. techniques has enabled a complete interpretation of this compound's spectrum and the determination of the structure of six minor alkaloids from Anopterus macleayanus. This detailed understanding aids in further exploration of this compound's potential applications in various scientific fields (John et al., 1985).

Cytotoxicity and Anticancer Potential

Recent studies have focused on the cytotoxic properties of this compound and its derivatives. The isolation of new diterpenoid alkaloids from Anopterus macleayanus has shown potent cytotoxicity against human prostate cancer cells, indicating a promising avenue for cancer research and potential therapeutic applications (Levrier et al., 2015).

Properties

CAS No.

38826-62-9

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(1S,3S,4S,5S,7S,9S,14S,15R,16S,17R)-3,4,7-trihydroxy-9,11-dimethyl-16-[(E)-2-methylbut-2-enoyl]oxy-19-methylidene-11-azahexacyclo[12.3.2.01,13.04,9.05,12.05,17]nonadecan-15-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C31H43NO7/c1-8-15(3)26(35)38-22-20-17(5)10-29-13-19(34)31(37)28(6)11-18(33)12-30(31,25(21(20)29)32(7)14-28)24(29)23(22)39-27(36)16(4)9-2/h8-9,18-25,33-34,37H,5,10-14H2,1-4,6-7H3/b15-8+,16-9+/t18-,19-,20+,21?,22+,23+,24+,25?,28-,29-,30-,31-/m0/s1

InChI Key

PISLVTVZMHAKFK-CXROCBCRSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]([C@@H]2[C@@]34C[C@@H]([C@]5([C@@]26C[C@H](C[C@]5(CN(C6C3[C@H]1C(=C)C4)C)C)O)O)O)OC(=O)/C(=C/C)/C

SMILES

CC=C(C)C(=O)OC1C2C3C4C56CC(CC(C5(C(CC3(C6C1OC(=O)C(=CC)C)CC2=C)O)O)(CN4C)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C4C56CC(CC(C5(C(CC3(C6C1OC(=O)C(=CC)C)CC2=C)O)O)(CN4C)C)O

38826-62-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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